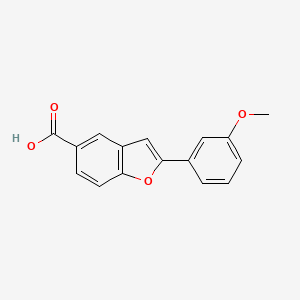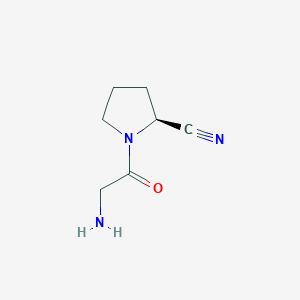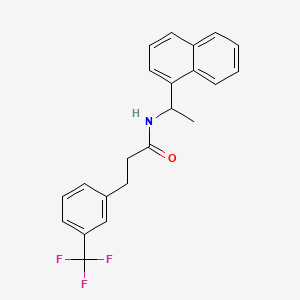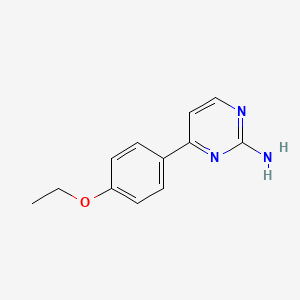
4-(4-Ethoxyphényl)pyrimidin-2-amine
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential treatment for neglected tropical diseases like sleeping sickness and malaria.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Biochemical Pathways
Inhibition of aurka, as seen with similar compounds, can affect cell cycle progression, particularly the transition from g2 to m phase . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Similar compounds have been found to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger caspase-mediated apoptotic cell death . This suggests that 4-(4-Ethoxyphenyl)pyrimidin-2-amine may have similar effects.
Analyse Biochimique
Biochemical Properties
4-(4-Ethoxyphenyl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is serine/threonine protein kinase PLK4, which is a master regulator of centriole duplication and is significant for maintaining genome integrity . The compound exhibits high PLK4 inhibitory activity, which makes it a potential candidate for anticancer drug development .
Cellular Effects
4-(4-Ethoxyphenyl)pyrimidin-2-amine has demonstrated significant effects on various types of cells and cellular processes. It exhibits excellent antiproliferative activity against breast cancer cells, indicating its potential as an anticancer agent . The compound influences cell function by inhibiting the activity of PLK4, leading to the disruption of centriole duplication and cell cycle arrest . This inhibition ultimately results in the induction of apoptosis in cancer cells, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of 4-(4-Ethoxyphenyl)pyrimidin-2-amine involves its binding interactions with biomolecules, particularly PLK4. The compound binds to the active site of PLK4, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s stability and low risk of drug-drug interactions further enhance its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-(4-Ethoxyphenyl)pyrimidin-2-amine has shown stable effects over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties indicate that the compound remains active and effective over extended periods, making it suitable for long-term studies and potential therapeutic applications .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of 4-(4-Ethoxyphenyl)pyrimidin-2-amine vary with different dosages. At lower dosages, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher dosages, toxic effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(4-Ethoxyphenyl)pyrimidin-2-amine is involved in various metabolic pathways, particularly those related to pyrimidine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing any adverse effects .
Transport and Distribution
The transport and distribution of 4-(4-Ethoxyphenyl)pyrimidin-2-amine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites effectively is essential for its therapeutic efficacy .
Subcellular Localization
4-(4-Ethoxyphenyl)pyrimidin-2-amine exhibits specific subcellular localization, which affects its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, reduced amine compounds, and substituted pyrimidines with enhanced biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Known for its anticancer properties.
2-(4-Sulfamoylphenyl)pyrimidine: Exhibits COX-2 inhibitory activity.
2-(4-Methylsulfonylphenyl)pyrimidine: Another COX-2 inhibitor with anti-inflammatory effects.
Uniqueness
4-(4-Ethoxyphenyl)pyrimidin-2-amine stands out due to its ethoxy group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNORKVKJFLZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







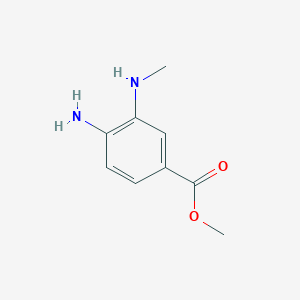
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)


